molecular formula C12H23O3PSi2 B15417082 Phenyl bis(trimethylsilyl) phosphite CAS No. 137862-40-9

Phenyl bis(trimethylsilyl) phosphite

Cat. No.: B15417082
CAS No.: 137862-40-9
M. Wt: 302.45 g/mol
InChI Key: PRJRLRUXESTFTA-UHFFFAOYSA-N
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Description

Phenyl bis(trimethylsilyl) phosphite (CAS 137862-40-9) is a specialized organophosphorus reagent primarily utilized as a key synthetic intermediate and building block in research and development . Its molecular structure, featuring both phenyl and trimethylsilyl groups, makes it a valuable precursor in organic synthesis and materials science. This compound is of significant interest in the synthesis of advanced materials. Research into similar bis(trimethylsilyl)phenyl-bridged compounds demonstrates their application in the development of deep-blue emitting materials for organic light-emitting diodes (OLEDs), highlighting the value of this chemical class in creating materials with specific electronic and photophysical properties . As a protected phosphite, it serves as a versatile starting material for the preparation of various phosphorus-containing derivatives. This compound is intended for use by qualified researchers in a controlled laboratory setting. This product is designated "For Research Use Only" (RUO) and is strictly not for diagnostic, therapeutic, or personal use. It should not be administered to humans.

Properties

CAS No.

137862-40-9

Molecular Formula

C12H23O3PSi2

Molecular Weight

302.45 g/mol

IUPAC Name

phenyl bis(trimethylsilyl) phosphite

InChI

InChI=1S/C12H23O3PSi2/c1-17(2,3)14-16(15-18(4,5)6)13-12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

PRJRLRUXESTFTA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OP(OC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

Compound Molecular Formula Molecular Weight (g/mol) Substituents
Phenyl bis(trimethylsilyl) phosphite C₉H₂₃O₃PSi₂ 290.51 2 TMS, 1 phenyl
Tris(trimethylsilyl) phosphite (TTSPi) C₉H₂₇O₃PSi₃ 326.63 3 TMS
Triphenyl phosphite C₁₈H₁₅O₃P 310.28 3 phenyl
Diisodecyl phenyl phosphite C₂₆H₄₇O₃P 438.60 1 phenyl, 2 isodecyl chains

Functional Comparisons:

  • Reactivity :
    • TTSPi outperforms this compound in reactions requiring silyl group activation, such as electrolyte stabilization in lithium-ion batteries (LIBs) .
    • The phenyl group in this compound enhances anion stabilization during α-hydroxyphosphonate synthesis, a feature absent in TTSPi .
  • Applications: TTSPi: Widely used as a high-temperature electrolyte additive in LIBs to reduce gas formation and impedance . Diisodecyl Phenyl Phosphite: Functions as a stabilizer in polymers due to its hydrolytic resistance and compatibility with hydrophobic matrices .

Research Findings on Performance

  • Synthetic Efficiency: this compound achieves >90% yields in α-aminophosphonate synthesis, surpassing non-silylated analogs like triphenyl phosphite .
  • Thermal Stability : Diisodecyl phenyl phosphite exhibits superior thermal stability (decomposition >250°C) compared to this compound, which decomposes near 150°C .

Q & A

Basic Questions

Q. What are the primary synthetic routes for phenyl bis(trimethylsilyl) phosphite, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between phenylphosphorus precursors and trimethylsilyl reagents under anhydrous conditions. Purity is assessed via nuclear magnetic resonance (NMR, <sup>31</sup>P and <sup>1</sup>H) to confirm structural integrity and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify impurities. Mass spectrometry (MS) further verifies molecular weight .

Q. How is this compound utilized in organophosphorus compound synthesis?

  • Methodological Answer : It acts as a silylating agent or phosphorylating reagent in nucleophilic substitutions. For example, it facilitates the activation of carboxylic acids via dioxaborolane intermediates, though its reactivity toward esters like N-hydroxysuccinimide may require optimization of solvent polarity (e.g., using DMF or THF) and temperature .

Q. Which analytical techniques are critical for characterizing this compound in complex mixtures?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies P-O-Si and P-C vibrational bands. Differential scanning calorimetry (DSC) monitors thermal stability, while X-ray crystallography resolves crystal structures. Combustion analysis quantifies elemental composition (C, H, P, Si) .

Advanced Questions

Q. Why does this compound exhibit lower reactivity compared to tris(trimethylsilyl) phosphite in esterification reactions?

  • Methodological Answer : The phenyl group introduces steric hindrance and electronic effects (e.g., electron-withdrawing nature), reducing nucleophilicity. Comparative kinetic studies using <sup>31</sup>P NMR tracking of reaction progress under controlled conditions (e.g., varying solvents, catalysts) can elucidate steric vs. electronic contributions .

Q. How can reaction conditions be optimized to enhance this compound’s efficacy in nucleophilic substitutions?

  • Methodological Answer : Employing Lewis acid catalysts (e.g., ZnCl2) or elevated temperatures (80–120°C) may mitigate steric limitations. Solvent screening (e.g., polar aprotic vs. nonpolar) and stoichiometric adjustments (excess reagent) improve yields. Real-time monitoring via in-situ NMR guides optimization .

Q. What experimental parameters are critical when evaluating this compound as a stabilizer in polymer composites?

  • Methodological Answer : Accelerated aging tests (e.g., thermal oxidation at 150°C) combined with colorimetry (Yellowness Index) and thermogravimetric analysis (TGA) quantify degradation resistance. Comparative studies with ortho-substituted analogs (e.g., bis(2,4-di-t-butylphenyl) phosphite) assess structure-activity relationships .

Q. How do structural modifications (e.g., ortho-substitution) influence the stabilizing efficiency of this compound in vinyl chloride polymers?

  • Methodological Answer : Ortho-substitution (e.g., bulky alkyl groups) enhances steric shielding of the phosphorus center, improving thermal stability. Experimental validation involves synthesizing derivatives, followed by polymer blending and testing via melt-flow index (MFI) and dynamic mechanical analysis (DMA) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s reactivity in esterification vs. polymer stabilization?

  • Methodological Answer : Context-dependent factors (e.g., reaction medium, substrate compatibility) must be systematically evaluated. For esterification, low reactivity may arise from steric hindrance, whereas in polymer matrices, its role as a radical scavenger dominates. Cross-disciplinary studies (synthetic chemistry + materials science) using controlled variables (e.g., concentration, temperature) resolve apparent contradictions .

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